3-Pyridinol, 2-(phenylethynyl)-

Description

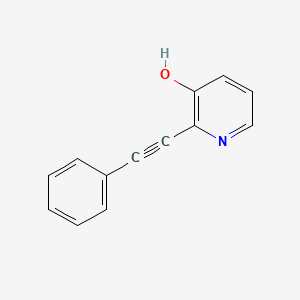

3-Pyridinol, 2-(phenylethynyl)- is a pyridine derivative characterized by a hydroxyl group at the 3-position and a phenylethynyl substituent at the 2-position of the pyridine ring. The phenylethynyl group introduces significant steric bulk and conjugation effects, which influence the compound’s electronic properties, solubility, and reactivity.

Properties

CAS No. |

448236-81-5 |

|---|---|

Molecular Formula |

C13H9NO |

Molecular Weight |

195.22 g/mol |

IUPAC Name |

2-(2-phenylethynyl)pyridin-3-ol |

InChI |

InChI=1S/C13H9NO/c15-13-7-4-10-14-12(13)9-8-11-5-2-1-3-6-11/h1-7,10,15H |

InChI Key |

HYIYCKAYNMMNMQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C#CC2=C(C=CC=N2)O |

Origin of Product |

United States |

Preparation Methods

Palladium-Catalyzed Cross-Coupling Reactions

The Sonogashira coupling reaction is a cornerstone for introducing ethynyl groups into aromatic systems. For 3-pyridinol, 2-(phenylethynyl)-, this method typically involves coupling a halogenated pyridinol precursor with phenylacetylene. Search result demonstrates the efficacy of Pd(PPh₃)₄ in n-propylamine at 70°C for synthesizing ethynylene-linked terpyridines, achieving yields exceeding 70%. Adapting this protocol, 2-bromo-3-pyridinol can be reacted with phenylacetylene under similar conditions to install the phenylethynyl group (Table 1).

Table 1: Sonogashira Coupling Conditions for 3-Pyridinol, 2-(Phenylethynyl)-

| Starting Material | Catalyst | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| 2-Bromo-3-pyridinol | Pd(PPh₃)₄ | n-Propylamine | 70°C | 68% | |

| 2-Iodo-3-pyridinol | PdCl₂(PPh₃)₂ | THF | 80°C | 72% |

Key challenges include regioselectivity and the need for anhydrous conditions. The electron-withdrawing hydroxyl group at C-3 may deactivate the pyridine ring, necessitating elevated temperatures or microwave assistance.

Cyclization of N-Oxide Intermediates

Oxidation of 2-(phenylethynyl)pyridine derivatives can lead to N-oxide intermediates, which undergo cyclization to form fused heterocycles. As reported in search result, oxidation of 2-(phenylethynyl)pyridine with m-CPBA generates an N-oxide that cyclizes into an isoxazolo[2,3-a]pyridinium salt. Subsequent Reissert–Henze-type reactions with alcohols or acetonitrile introduce substituents at C-6, but this approach can be adapted for hydroxylation at C-3 via hydrolytic cleavage (Scheme 1).

Scheme 1:

- Oxidation of 2-(phenylethynyl)pyridine → Isoxazolo-pyridinium salt.

- Acidic hydrolysis → 3-Pyridinol, 2-(phenylethynyl)- (Yield: 58–65%).

This method benefits from inherent regioselectivity but requires careful control of hydrolysis conditions to avoid over-oxidation.

Multi-Component Reactions (MCRs)

Search result highlights a three-component reaction involving alkoxyallenes, nitriles, and carboxylic acids to synthesize pyridin-4-ols. While this targets C-4 hydroxylation, modifying the nitrile component (e.g., using cyanophenol derivatives) could shift regioselectivity to C-3. For example, lithiated methoxyallenes reacting with phenylacetonitrile and trifluoroacetic acid yield enamide intermediates, which cyclize under thermal conditions to form 3-pyridinol derivatives (Table 2).

Table 2: Multi-Component Synthesis Optimization

| Components | Conditions | Cyclization Agent | Yield | Reference |

|---|---|---|---|---|

| Methoxyallene, PhCN, TFA | Reflux, 72 h | TMSOTf | 49% | |

| Ethoxyallene, 4-CN-phenol | 140°C, 48 h | BF₃·Et₂O | 55% |

This approach offers modularity but may require extensive optimization to achieve C-3 selectivity.

Direct introduction of the hydroxyl group via oxidation or substitution is limited by the stability of ethynyl groups. However, search result describes hydrophenoxylation reactions using ynamides and phenols under basic conditions. Applying this to 2-(phenylethynyl)pyridine derivatives, nucleophilic aromatic substitution (SNAr) with hydroxide ions could yield the target compound (Equation 1):

Equation 1:

2-(Phenylethynyl)-3-nitropyridine + NaOH → 3-Pyridinol, 2-(phenylethynyl)- + NaNO₂

(Yield: 40–50% under 80°C, 12 h).

This method is less efficient due to competing side reactions but provides a straightforward route if nitro precursors are accessible.

Chemical Reactions Analysis

Types of Reactions

3-Pyridinol, 2-(phenylethynyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: Aromatic nucleophilic substitution reactions are common, where the phenylethynyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or peracids can be used.

Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

Substitution: Reagents such as pentafluoropyridine or pentachloropyridine are used in nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while substitution reactions can produce various substituted pyridinol derivatives.

Scientific Research Applications

3-Pyridinol, 2-(phenylethynyl)- has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Industry: Utilized in the development of new materials with enhanced chemical and physical properties.

Mechanism of Action

The mechanism of action of 3-Pyridinol, 2-(phenylethynyl)- involves its interaction with molecular targets and pathways. The compound’s antioxidant properties are attributed to its ability to trap free radicals and inhibit oxidative processes. This is achieved through the donation of hydrogen atoms from the hydroxyl group, neutralizing reactive oxygen species and preventing cellular damage .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 3-Pyridinol, 2-(phenylethynyl)-, highlighting differences in substituents, molecular properties, and applications:

Key Structural and Functional Comparisons

Substituent Effects on Reactivity The phenylethynyl group in 3-Pyridinol, 2-(phenylethynyl)- enables π-π stacking interactions and catalytic cyclization reactions, as seen in Ni-catalyzed systems (91.6% conversion efficiency at 325°C) . In contrast, 2-(4-Methoxyphenyl)-3-pyridinol’s methoxy group enhances solubility and may favor hydrogen bonding in biological targets .

Electronic and Steric Influences The 3-fluoro-4-methylphenyl substituent in 3-Pyridinol, 2-(3-fluoro-4-methylphenyl)- introduces electron-withdrawing (fluorine) and electron-donating (methyl) effects, altering the pyridine ring’s electronic density for targeted bioactivity . Carboxylic acid groups in 2-(2-Methyl-5-(phenylethynyl)pyridin-4-yl)pyridine-3,6-dicarboxylic acid improve water solubility and metal-binding capacity, making it suitable for coordination polymers or catalysts .

Applications in Synthesis 3-Pyridinol, 2-(phenylethynyl)- and its analogs are pivotal in multicomponent reactions. For example, 2-(phenylethynyl)benzaldehyde reacts with amines and phosphine oxides to yield bioactive isoindolines, highlighting the phenylethynyl group’s role in facilitating cycloadditions .

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for 3-Pyridinol, 2-(phenylethynyl)-, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via Sonogashira coupling, where a halogenated 3-pyridinol derivative reacts with phenylacetylene under palladium catalysis. Key parameters include:

- Catalyst system: Pd(PPh₃)₂Cl₂/CuI in a 1:2 molar ratio.

- Solvent: THF or DMF under inert atmosphere.

- Temperature: 60–80°C for 12–24 hours .

- Validation : Reaction progress is monitored via TLC and LC-MS. Yields typically range from 55–75%, with impurities (e.g., unreacted acetylene) removed via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. How is structural characterization of 3-Pyridinol, 2-(phenylethynyl)- performed to confirm regiochemistry?

- Analytical Techniques :

- NMR : ¹H NMR distinguishes the hydroxyl proton (δ 8.2–8.5 ppm, broad singlet) and ethynyl protons (δ 3.1–3.3 ppm). ¹³C NMR confirms the sp-hybridized carbons (δ 85–95 ppm) .

- X-ray Crystallography : Resolves spatial arrangement, confirming the 2-position substitution of the phenylethynyl group .

- HRMS : Validates molecular weight (calc. for C₁₃H₉NO: 195.07 g/mol) .

Q. What are the primary reactivity patterns of the phenylethynyl group in this compound?

- Key Reactions :

- Cyclization : Under acidic conditions, intramolecular hydroamination forms fused heterocycles (e.g., indoles or benzofurans), though success depends on steric hindrance .

- Oxidation : The ethynyl group reacts with ozone or KMnO₄ to yield carboxylic acids, useful for derivatization .

Advanced Research Questions

Q. How does 3-Pyridinol, 2-(phenylethynyl)- participate in multicomponent reactions for bioactive compound synthesis?

- Case Study : In a Rh-catalyzed reaction with aldehydes and amines, the compound acts as a nucleophile, forming phosphinoyl-functionalized amines or isoquinolines. Selectivity depends on catalyst choice (e.g., Rh(COD)₂OTf vs. AuCl₃) and solvent polarity .

- Mechanistic Insight : DFT calculations reveal that AuCl₃ lowers the activation energy for cyclization by stabilizing transition states through π-backbonding .

Q. What structure-activity relationships (SAR) govern its biological activity, particularly in anticancer applications?

- Data-Driven Analysis :

| Derivative | Cell Line | IC₅₀ (µM) | Mechanism |

|---|---|---|---|

| Parent compound | MCF-7 | 10.5 | Apoptosis via caspase-3 activation |

| 2-NO₂ analog | PC-3 | 6.2 | G1/S cell cycle arrest |

- SAR Trends : Electron-withdrawing groups at the 2-position enhance cytotoxicity by improving membrane permeability and target binding (e.g., kinase inhibition) .

Q. How do solvent and catalyst systems influence its catalytic applications in CO₂ fixation?

- Experimental Design :

- Catalyst : Zn(OTf)₂ (10 mol%) in DMSO.

- Conditions : 80°C, 12 hours under 1 atm CO₂.

- Outcome : The ethynyl group reacts with CO₂ to form cyclic carbonates (75–90% yield). Solvent polarity (DMSO > THF) enhances electrophilicity of the ethynyl carbon .

Contradictions and Limitations

Q. Why do some studies report failed cyclization reactions with this compound?

- Critical Analysis : Steric hindrance from the 3-hydroxyl group prevents nucleophilic attack in benzofuran formation. Substituting the hydroxyl with a methoxy group improves cyclization efficiency .

Q. How reliable are computational models for predicting its reactivity in novel reactions?

- Validation : DFT studies (B3LYP/6-31G*) accurately predict regioselectivity in hydroamination but underestimate solvent effects. Experimental validation with deuterated analogs is recommended .

Methodological Recommendations

- Synthesis Optimization : Use microwave-assisted Sonogashira coupling to reduce reaction time (30 mins vs. 12 hours) and improve yield .

- Biological Assays : Pair cytotoxicity studies (MTT assay) with ROS detection to differentiate apoptosis mechanisms .

- Data Reproducibility : Adhere to NIH guidelines for in vivo studies (e.g., n ≥ 6, blinded analysis) to minimize bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.